molecular formula C28H36N2O B13257555 (2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B13257555
M. Wt: 416.6 g/mol
InChI Key: CSWITIDQXAQLOZ-MHZLTWQESA-N
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Description

(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is a chiral amino alcohol featuring two distinct amino substituents: a bis(propan-2-yl)amino group at position 3 and a bulky triphenylmethyl (trityl) amino group at position 2. The stereochemistry at the second carbon (S-configuration) confers asymmetry critical for interactions in synthetic or biological systems. This compound is likely utilized as an intermediate in organic synthesis, leveraging the trityl group’s protective role for amines .

Properties

Molecular Formula

C28H36N2O

Molecular Weight

416.6 g/mol

IUPAC Name

(2S)-3-[di(propan-2-yl)amino]-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C28H36N2O/c1-22(2)30(23(3)4)20-27(21-31)29-28(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,22-23,27,29,31H,20-21H2,1-4H3/t27-/m0/s1

InChI Key

CSWITIDQXAQLOZ-MHZLTWQESA-N

Isomeric SMILES

CC(C)N(C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Canonical SMILES

CC(C)N(CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the triphenylmethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction of the amino groups can produce various amine derivatives.

Scientific Research Applications

(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which (2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Amino Groups

The target compound’s structural analogs differ primarily in their amino substituents, which influence physicochemical properties and applications:

Compound Name Substituents at Position 3 Substituents at Position 2 Molecular Weight Key References
(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol Bis(propan-2-yl)amino Triphenylmethylamino ~428.5 (calc.)
(2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol Methyl(propyl)amino Triphenylmethylamino ~400.5 (calc.)
(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol Morpholin-4-yl Triphenylmethylamino 402.53
(2S)-1-amino-3-(dibenzylamino)propan-2-ol Dibenzylamino Amino 270.37
2-[3-(Diisopropylamino)-1-phenylpropyl]-4-methylphenol Diisopropylamino 4-Methylphenol ~353.5 (calc.)
Key Observations:
  • Steric Effects : The trityl group in the target compound introduces significant steric hindrance, reducing reactivity compared to analogs with smaller substituents (e.g., morpholine or methyl/propyl groups) .
  • Solubility: The trityl group enhances lipophilicity, making the compound more soluble in organic solvents than derivatives like (2S)-3-(morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol, which has a polar morpholine ring .
  • Synthetic Utility: The trityl group is often employed as a protective group for amines, suggesting the target compound’s role in multi-step syntheses. In contrast, (2S)-1-amino-3-(dibenzylamino)propan-2-ol lacks this feature but achieves a 76% yield in synthesis, highlighting trade-offs between complexity and efficiency .

Stability and Reactivity

  • Thermal Stability: The trityl group’s aromaticity enhances thermal stability compared to (2S)-3-[methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol, which has a less stable alkyl-amino substituent .
  • Acid Sensitivity: The trityl group is acid-labile, enabling selective deprotection under mild conditions—a feature absent in analogs like 2-[3-(diisopropylamino)-1-phenylpropyl]-4-methylphenol, which contains a phenol group .

Biological Activity

(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol, a compound with potential therapeutic applications, has garnered attention in recent years due to its unique structural features and biological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a chiral center and a complex structure that includes two isopropyl amine groups and a triphenylmethyl moiety. The molecular formula is C22H30N2C_{22}H_{30}N_2, and its molecular weight is approximately 346.49 g/mol. The presence of multiple functional groups suggests diverse interactions within biological systems.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression.
  • Gene Expression Modification : By affecting transcription factors, it may alter the expression of genes involved in cell cycle regulation.

Anticancer Activity

Several studies have reported the anticancer potential of structurally related compounds. For instance, a study on azumamides (related compounds) demonstrated significant inhibition of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. The IC50 values for these inhibitors ranged from 14 to 67 nM against various HDAC isoforms . This suggests that this compound could exhibit similar activities.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of compounds with similar structures. Research has shown that certain triphenylmethyl derivatives can protect neuronal cells from oxidative stress-induced apoptosis, potentially through antioxidant mechanisms .

Anti-inflammatory Properties

Compounds with tertiary amines have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study conducted on a series of triphenylmethyl compounds showed that they effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Animal Models : In vivo studies using rodent models demonstrated that administration of related compounds led to reduced tumor sizes and improved survival rates compared to control groups.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsIC50 Values (nM)Mechanism
AnticancerAzumamides A-E14 - 67HDAC inhibition
NeuroprotectiveTriphenylmethanol derivativesN/AAntioxidant effects
Anti-inflammatoryVarious tertiary aminesN/ACytokine modulation

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